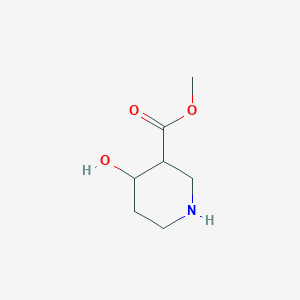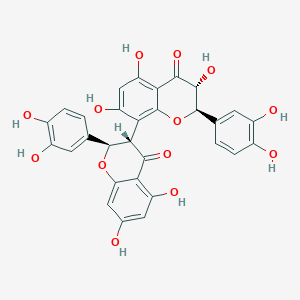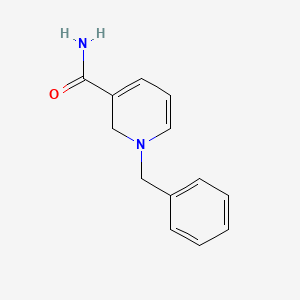
Methyl 4-hydroxypiperidine-3-carboxylate
Overview
Description
Methyl 4-hydroxypiperidine-3-carboxylate
This compound is a piperidinecarboxylate ester that is the methyl ester of 4-hydroxypiperidine-3-carboxylic acid. It has a role as a metabolite. It is a piperidinecarboxylate ester and a secondary alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-hydroxypiperidine-3-carboxylate has been utilized in the synthesis of orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This process involves C-4 inversion for the trans isomer or double C-4 inversion for the cis isomer (Szatmári, Kiss, & Fülöp, 2006).
The compound has also been a key intermediate in the preparation of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist. This synthesis process involves several steps, including deamination, esterification, and protection, leading to the radiolabeled product with high radiochemical purity (Czeskis, 1998).
Medicinal Chemistry
- This compound derivatives have shown potential in medicinal chemistry. For instance, hydroxy- and amino-substituted piperidinecarboxylic acids related to this compound have been explored as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors (Jacobsen et al., 1982).
Spirocyclic Compounds Synthesis
- The compound has been involved in the unexpected formation of spirocyclic compounds through reactions with acrylonitrile at room temperature in the presence of an alkali catalyst. These compounds are believed to form via an aldol condensation that follows cyanoethylation (Yu et al., 2015).
Lipophilicity and Intermolecular Interactions
- A study on methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, which include this compound, examined the effects of methylation on intermolecular interactions and lipophilicity. This study revealed insights into the tautomeric forms and specific intermolecular interactions in these compounds (Katrusiak, Piechowiak, & Katrusiak, 2011).
Pharmaceutical Applications
- In pharmaceutical research, this compound derivatives have been synthesized and characterized for their potential use in inhibiting Hepatitis B Virus replication. This includes studies on the structure of these compounds and their biological activities (Kovalenko et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-hydroxypiperidine-3-carboxylate is a versatile compound with various applications . It has been found to have antiproliferative activity against several cancer cell lines It is known that the compound has a role as a metabolite , which suggests it may interact with various enzymes and receptors within the body.
Mode of Action
It is known to have antiproliferative activity, suggesting it may inhibit cell growth and division
Biochemical Pathways
Given its role as a metabolite , it is likely involved in various metabolic processes. Its antiproliferative activity suggests it may impact pathways related to cell growth and division .
Result of Action
This compound has been found to exhibit antiproliferative activity against several cancer cell lines . This suggests that the compound may induce cell cycle arrest, inhibiting cell growth and division.
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxypiperidine-3-carboxylate plays a significant role in biochemical reactions, particularly as a metabolite . It interacts with various enzymes and proteins, including tyrosinase, an enzyme involved in melanin production Additionally, its role as a secondary alcohol and piperidinecarboxylate ester further highlights its biochemical versatility .
Cellular Effects
This compound influences cellular processes by inhibiting tyrosinase activity, which affects melanin production in skin cells This inhibition can lead to reduced melanin synthesis, making it a candidate for cosmetic applications
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as tyrosinase . This binding inhibits the enzyme’s activity, leading to decreased melanin production. Additionally, its role as a secondary alcohol may involve enzyme inhibition or activation, contributing to its diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that maintaining the compound at -20°C helps preserve its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit tyrosinase activity without causing adverse effects. Higher doses could potentially lead to toxic effects, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways as a metabolite . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active investigation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that influence its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects
Properties
IUPAC Name |
methyl 4-hydroxypiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5-6,8-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOGWNKGUKQZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519840 | |
| Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959958-24-8 | |
| Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1252883.png)









